(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthetic compound classified as an E3 ligase ligand-linker conjugate. This compound incorporates a von Hippel-Lindau (VHL) ligand and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. The compound is identified by its CAS number 2409538-69-6 and is utilized primarily in biochemical research, particularly in the development of targeted protein degradation technologies.
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 falls under the category of small molecules used in drug discovery and development, particularly in the context of targeted protein degradation. Its classification is significant as it plays a role in modulating cellular pathways by facilitating the degradation of specific proteins via E3 ligase recruitment.
The synthesis of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves multiple steps that require precise control over reaction conditions to ensure the correct formation of the desired product. The general synthesis pathway includes:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
The molecular formula for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is C31H47N5O7S. The structure consists of a central core derived from the VHL ligand, linked to a PEG chain which enhances its pharmacokinetic properties.
These structural details can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the spatial arrangement of atoms.
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 participates in various chemical reactions typical for E3 ligase ligands:
The reaction conditions for these processes often involve cellular environments where E3 ligases are active .
The mechanism of action for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves:
Relevant data or analyses can be obtained through standard characterization methods used in organic chemistry .
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 has significant applications in scientific research:
This compound represents a valuable asset in modern biochemical research, particularly in areas focusing on targeted therapies and protein regulation strategies.
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. These heterobifunctional molecules consist of three elements: a target protein ligand, an E3 ubiquitin ligase ligand, and a linker connecting both moieties. PROTACs facilitate proximity-induced ubiquitination of target proteins, leading to their proteasomal degradation [5]. The field’s breakthrough came circa 2012–2014 with the discovery of drug-like small-molecule ligands for E3 ligases, particularly von Hippel-Lindau (VHL) and cereblon (CRBN), overcoming earlier challenges in targeting protein-protein interactions [5]. This advancement enabled the rational design of potent degraders for previously "undruggable" targets, including transcription factors and scaffolding proteins.
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 exemplifies this evolution, serving as a critical building block in VHL-recruiting PROTACs. Its application in synthesizing degraders like PROTAC BRD4 Degrader-5 (HY-133737) demonstrates the modularity of PROTAC technology, where optimized E3 ligase ligands are systematically conjugated to target binders via chemical linkers to induce degradation of oncoproteins such as BRD4 [2].
Table 1: Key E3 Ligases Utilized in PROTAC Design
E3 Ligase | Natural Substrate | Small-Molecule Ligands | Clinical-Stage PROTACs |
---|---|---|---|
VHL | HIF-1α | (S,R,S)-AHPC derivatives | ARV-771, ARV-110 |
CRBN | IKZF1/3 | Thalidomide, Pomalidomide | CFT7455, CC-99282 |
MDM2 | p53 | Nutlin-3 | None (Preclinical) |
cIAP1 | Caspases | Bestatin derivatives | None (Preclinical) |
E3 ligase ligand-linker conjugates are modular components that integrate an E3-recruiting warhead with a linker ready for conjugation to target protein ligands. These conjugates are classified based on:
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 (HY-131387) typifies a VHL-directed conjugate with a triethylene glycol (PEG3) linker. Its structure comprises:
Table 2: Common Linker Types in E3 Ligand-Linker Conjugates
Linker Type | Representative Conjugate | Key Properties | Applications |
---|---|---|---|
PEG | (S,R,S)-AHPC-PEG3-NH₂ | Hydrophilic, flexible, biocompatible | Solubility enhancement |
Alkyl | (S,R,S)-AHPC-C10-NH₂ | Lipophilic, membrane-permeable | Blood-brain barrier penetration |
Hybrid | VH285-PEG4-C4-Cl | Balanced logP, modular | HaloTag degraders |
Cleavable | MC-VC-PABC-amide-PEG1-CH2-CC-885 | Protease-sensitive, tumor-targeted | Antibody-drug conjugates |
(S,R,S)-AHPC (VH032) has emerged as a cornerstone ligand for VHL recruitment due to its high binding affinity and specificity. It mimics the hydroxyproline residue of HIF-1α, engaging key residues (Tyr98, His110, Ser111) in VHL’s β-domain with submicromolar affinity (IC₅₀ = 0.54 μM for VH032) [5] [8]. Unlike earlier peptide-based VHL binders, (S,R,S)-AHPC derivatives exhibit drug-like properties, enabling oral bioavailability in PROTAC designs [5].
The conjugate (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 optimizes this scaffold by introducing:
This conjugate’s utility is validated in PROTAC BRD4 Degrader-5 (HY-133737), which achieves sub-µM DC₅₀ values against BRD4 in leukemia models [2]. Its modularity further supports rapid PROTAC optimization, as linker length and chemistry can be adjusted to fine-tune degradation efficiency and pharmacokinetics. For instance, shortening the PEG3 linker in related conjugates improves degradation potency but may reduce solubility, illustrating the delicate structure-activity balance in PROTAC design [7].
Table 3: Key Advantages of (S,R,S)-AHPC-Based Conjugates in PROTACs
Property | Impact on PROTAC Performance | Example Conjugate |
---|---|---|
High VHL Binding Affinity | Enables efficient ternary complex formation at low concentrations | (S,R,S)-AHPC-PEG3-NH₂ |
Stereochemical Specificity | (S,R,S) configuration critical for VHL recognition | (S,R,S)-AHPC-Me-C10-NH₂ |
Modular Linker Chemistry | Facilitates rapid conjugation to diverse target ligands | (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 |
Favorable Physicochemical Traits | Balanced logP and solubility enhance cellular uptake | (S,R,S)-AHPC-PEG5-COOH |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0